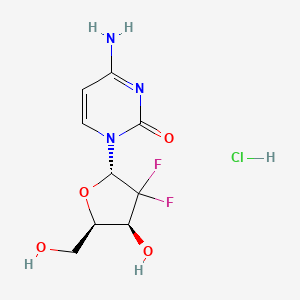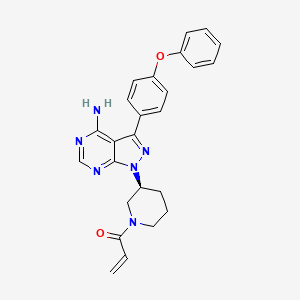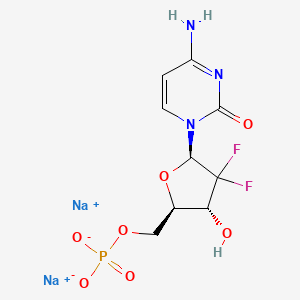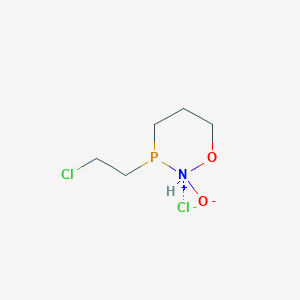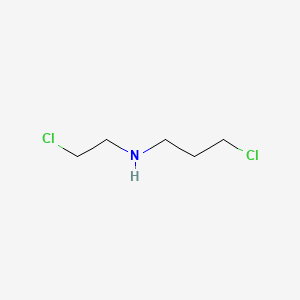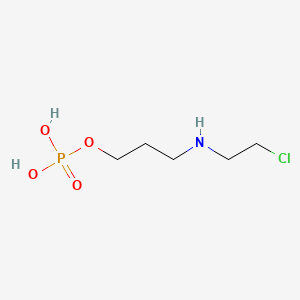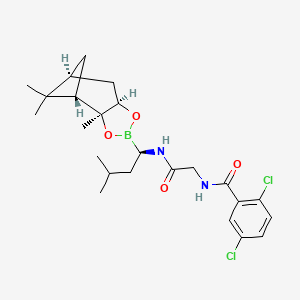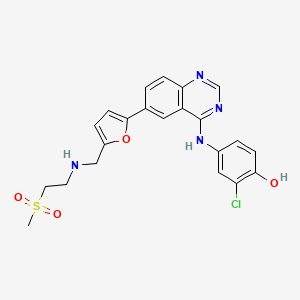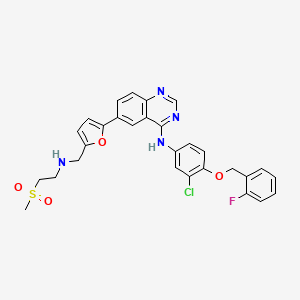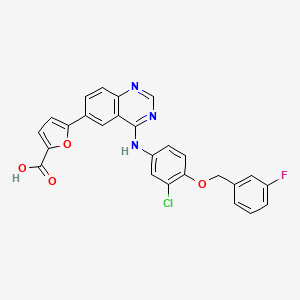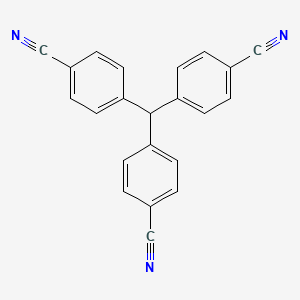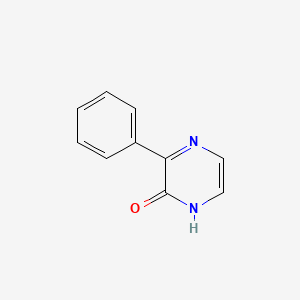
3-フェニルピラジン-2-オール
概要
説明
3-Phenylpyrazin-2-ol: is an organic compound with the molecular formula C10H8N2O 3-Phenyl-1H-pyrazin-2-one . This compound is characterized by a pyrazine ring substituted with a phenyl group and a hydroxyl group at the second position. It is used as a pharmaceutical secondary standard and certified reference material in various analytical applications .
科学的研究の応用
Chemistry: 3-Phenylpyrazin-2-ol is used as a reference material in analytical chemistry for method development, calibration, and quality control. It is also employed in the synthesis of other pyrazine derivatives and as a building block in organic synthesis.
Biology: In biological research, 3-Phenylpyrazin-2-ol is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting bacterial infections and oxidative stress-related diseases.
Industry: In the pharmaceutical industry, 3-Phenylpyrazin-2-ol is used as a standard for quality control and validation of analytical methods. It is also utilized in the production of various pharmaceutical formulations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrazin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylhydrazine with 2,3-diketones, which undergoes cyclization to form the pyrazine ring. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of 3-Phenylpyrazin-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .
化学反応の分析
Types of Reactions:
Oxidation: 3-Phenylpyrazin-2-ol can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding pyrazine derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazine derivatives.
Substitution: The hydroxyl group in 3-Phenylpyrazin-2-ol can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or acid catalyst to facilitate the substitution process.
Major Products Formed:
Oxidation: Oxidized pyrazine derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives with various functional groups.
作用機序
The mechanism of action of 3-Phenylpyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of bacterial enzymes, disrupting essential metabolic processes in bacteria. Additionally, its antioxidant properties enable it to scavenge free radicals and reduce oxidative stress in biological systems. The exact molecular targets and pathways may vary depending on the specific application and context of use .
類似化合物との比較
2-Hydroxypyrazine: Similar structure with a hydroxyl group at the second position but lacks the phenyl group.
3-Phenyl-1H-pyrazin-2-one: Another name for 3-Phenylpyrazin-2-ol, highlighting its structural similarity.
Ampicillin Impurity H: A related compound used as a reference standard in pharmaceutical analysis.
Uniqueness: 3-Phenylpyrazin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-phenyl-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9(11-6-7-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPKOIOSVWYKHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951466 | |
| Record name | 3-Phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2882-18-0, 73200-73-4 | |
| Record name | 2-Hydroxy-3-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002882180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrazin-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073200734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenyl-2(1H)-pyrazinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E131SU560G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Q1: How is 3-Phenylpyrazin-2-ol formed during the reductive transformation of Ampicillin?
A1: The research paper focuses on the catalytic activity of Au@CeO2–rGO nanohybrids in the degradation of pollutants like antibiotics. While the paper identifies 3-Phenylpyrazin-2-ol as a product of Ampicillin transformation [], it doesn't delve into the specific reaction mechanism involved. Further research is needed to elucidate the exact steps and intermediates involved in this transformation process.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)
